Loratadine
CAS No.: 1398065-63-8
VCID: VC0196453
Molecular Formula: C22H13D5ClN2O2
Molecular Weight: 387.92
Purity: 95% by HPLC; 99% atom D
* For research use only. Not for human or veterinary use.

Description |
Loratadine is a second-generation antihistamine used primarily to treat allergic conditions such as allergic rhinitis (hay fever) and urticaria (hives). It is marketed under various brand names, including Claritin, Alavert, and Wal-itin . Loratadine is known for its non-sedating properties, making it preferable over first-generation antihistamines for many patients. PharmacodynamicsLoratadine acts as a selective inverse agonist of peripheral histamine H1 receptors. It does not effectively penetrate the central nervous system, which minimizes sedative effects compared to first-generation antihistamines . Loratadine also exhibits anti-inflammatory properties by suppressing the NF-κB pathway and regulating cytokine and chemokine release . PharmacokineticsLoratadine is well absorbed from the gastrointestinal tract and undergoes rapid first-pass hepatic metabolism, primarily by CYP3A4 and CYP2D6 enzymes . It is highly bound to plasma proteins (97–99%) and has a biological half-life of approximately eight hours, with its metabolite desloratadine having a half-life of about 27 hours . This long-lasting effect contributes to its efficacy in managing allergic symptoms. Medical UsesLoratadine is indicated for the symptomatic relief of allergies, including:
Combination DrugsLoratadine is available in combination with pseudoephedrine, a nasal decongestant, to provide additional relief from nasal congestion associated with allergies . Dosage FormsLoratadine is available in various forms, including tablets, oral suspension, syrups, and quick-dissolving tablets . Adverse EffectsCommon side effects include headache, dry mouth, and sleepiness. Serious side effects are rare and may include allergic reactions, seizures, and liver problems . Loratadine is generally considered safe during pregnancy but has not been extensively studied in this context . ContraindicationsLoratadine is not recommended for children under two years old. It is compatible with breastfeeding but should be used cautiously . Research FindingsRecent studies highlight loratadine's efficacy in managing allergic symptoms without significant sedation, making it a popular choice for patients requiring long-term antihistamine therapy . Its inclusion on the World Health Organization's List of Essential Medicines underscores its importance in global healthcare . Table 1: Pharmacokinetic Parameters of Loratadine
Table 2: Common Side Effects and Serious Adverse Effects
Table 3: Comparison of Loratadine with Other Second-Generation Antihistamines
|
||||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1398065-63-8 | ||||||||||||||||||||||||||||||||
Product Name | Loratadine | ||||||||||||||||||||||||||||||||
Molecular Formula | C22H13D5ClN2O2 | ||||||||||||||||||||||||||||||||
Molecular Weight | 387.92 | ||||||||||||||||||||||||||||||||
IUPAC Name | ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | ||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 | ||||||||||||||||||||||||||||||||
SMILES | CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | ||||||||||||||||||||||||||||||||
Purity | 95% by HPLC; 99% atom D | ||||||||||||||||||||||||||||||||
Related CAS | 79794-75-5 (unlabelled) | ||||||||||||||||||||||||||||||||
Synonyms | Ethyl 4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta-[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate | ||||||||||||||||||||||||||||||||
Tag | Loratadine | ||||||||||||||||||||||||||||||||
Reference | See S: Desloratadine for allergic rhinitis. Am Fam Physician. 2003 Nov 15;68(10):2015-6. [PMID:14655812] Menardo JL, Horak F, Danzig MR, Czarlewski W: A review of loratadine in the treatment of patients with allergic bronchial asthma. Clin Ther. 1997 Nov-Dec;19(6):1278-93; discussion 1523-4. [PMID:9444440] Howarth PH: Histamine and asthma: an appraisal based on specific H1-receptor antagonism. Clin Exp Allergy. 1990 Aug;20 Suppl 2:31-41. [PMID:1977506] Baroody FM, Naclerio RM: Antiallergic effects of H1-receptor antagonists. Allergy. 2000;55 Suppl 64:17-27. [PMID:11291777] Tenn MW, Steacy LM, Ng CC, Ellis AK: Onset of action for loratadine tablets for the symptomatic control of seasonal allergic rhinitis in adults challenged with ragweed pollen in the Environmental Exposure Unit: a post hoc analysis of total symptom score. Allergy Asthma Clin Immunol. 2018 Jan 16;14:5. doi: 10.1186/s13223-017-0227-4. eCollection 2018. [PMID:29371864] Barenholtz HA, McLeod DC: Loratadine: a nonsedating antihistamine with once-daily dosing. DICP. 1989 Jun;23(6):445-50. [PMID:2525847] Randall KL, Hawkins CA: Antihistamines and allergy. Aust Prescr. 2018 Apr;41(2):41-45. doi: 10.18773/austprescr.2018.013. Epub 2018 Apr 3. [PMID:29670310] Church MK, Church DS: Pharmacology of antihistamines. Indian J Dermatol. 2013 May;58(3):219-24. doi: 10.4103/0019-5154.110832. [PMID:23723474] Clissold SP, Sorkin EM, Goa KL: Loratadine. A preliminary review of its pharmacodynamic properties and therapeutic efficacy. Drugs. 1989 Jan;37(1):42-57. [PMID:2523301] Ghosal A, Gupta S, Ramanathan R, Yuan Y, Lu X, Su AD, Alvarez N, Zbaida S, Chowdhury SK, Alton KB: Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metab Lett. 2009 Aug;3(3):162-70. Epub 2009 Aug 1. [PMID:19702548] Zhang YF, Chen XY, Zhong DF, Dong YM: Pharmacokinetics of loratadine and its active metabolite descarboethoxyloratadine in healthy Chinese subjects. Acta Pharmacol Sin. 2003 Jul;24(7):715-8. [PMID:12852841] Naclerio RM: The role of histamine in allergic rhinitis. J Allergy Clin Immunol. 1990 Oct;86(4 Pt 2):628-32. doi: 10.1016/s0091-6749(05)80227-1. [PMID:1977783] Obradovic T, Dobson GG, Shingaki T, Kungu T, Hidalgo IJ: Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein. Pharm Res. 2007 Feb;24(2):318-27. doi: 10.1007/s11095-006-9149-4. Epub 2006 Dec 19. [PMID:17180728] Conen S, Theunissen EL, Vermeeren A, van Ruitenbeek P, Stiers P, Mehta MA, Toennes SW, Ramaekers JG: The role of P-glycoprotein in CNS antihistamine effects. Psychopharmacology (Berl). 2013 Sep;229(1):9-19. doi: 10.1007/s00213-013-3075-z. Epub 2013 Apr 7. [PMID:23564211] Kazmi F, Barbara JE, Yerino P, Parkinson A: A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. Drug Metab Dispos. 2015 Apr;43(4):523-33. doi: 10.1124/dmd.114.062620. Epub 2015 Jan 16. [PMID:25595597] Aratyn-Schaus Y, Ramanathan R: Advances in high-resolution MS and hepatocyte models solve a long-standing metabolism challenge: the loratadine story. Bioanalysis. 2016 Aug;8(16):1645-62. doi: 10.4155/bio-2016-0094. Epub 2016 Jul 27. [PMID:27460981] Health Canada Product Monograph: Claritin (loratadine) Comparative Pharmacology of the H1 Antihistamines |
||||||||||||||||||||||||||||||||
PubChem Compound | 3957 | ||||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume